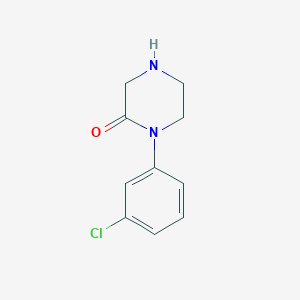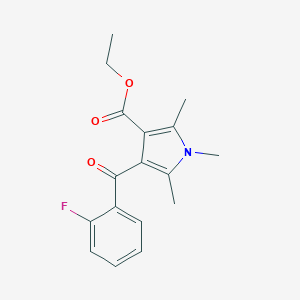
1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl-, ethyl ester, also known as EF24, is a synthetic compound that has been extensively studied for its potential medical applications. EF24 belongs to the curcumin family and has been shown to exhibit potent anti-cancer and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl-, ethyl ester involves the inhibition of the NF-kB pathway. NF-kB is a transcription factor that plays a key role in the regulation of inflammation, immune response, and cell survival. 1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl-, ethyl ester inhibits the activity of NF-kB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to the inhibition of NF-kB translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.
Biochemische Und Physiologische Effekte
1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl-, ethyl ester has been shown to exhibit potent anti-cancer and anti-inflammatory properties. It has been found to induce apoptosis in cancer cells and inhibit the activity of the NF-kB pathway, which is a key regulator of inflammation. 1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl-, ethyl ester has also been found to exhibit neuroprotective properties by inhibiting the production of reactive oxygen species and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl-, ethyl ester is its potent anti-cancer and anti-inflammatory properties. 1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl-, ethyl ester has been found to be effective in inhibiting the growth and proliferation of cancer cells and reducing inflammation. However, one of the limitations of 1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl-, ethyl ester is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl-, ethyl ester. One potential direction is the development of more potent and selective inhibitors of the NF-kB pathway. Another potential direction is the investigation of the therapeutic potential of 1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl-, ethyl ester in other diseases, such as neurodegenerative diseases and autoimmune disorders. Finally, the development of more effective methods for the delivery of 1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl-, ethyl ester in vivo could also be a future direction for research.
Synthesemethoden
The synthesis of 1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl-, ethyl ester involves the reaction of 2-fluorobenzoyl chloride with 1,2,5-trimethyl-1H-pyrrole-3-carboxylic acid in the presence of triethylamine. The resulting product is then treated with ethyl alcohol to form the ethyl ester. The purity of 1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl-, ethyl ester can be further improved by recrystallization from ethyl acetate.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl-, ethyl ester has been extensively studied for its potential medical applications. It has been shown to exhibit potent anti-cancer properties by inhibiting the growth and proliferation of cancer cells. 1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl-, ethyl ester has been found to induce apoptosis, or programmed cell death, in cancer cells through the activation of caspase enzymes. In addition, 1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl-, ethyl ester has been shown to inhibit the activity of NF-kB, a transcription factor that plays a key role in the development and progression of cancer.
1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl-, ethyl ester also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl-, ethyl ester has been found to inhibit the activity of the NF-kB pathway, which is a key regulator of inflammation.
Eigenschaften
CAS-Nummer |
162152-09-2 |
|---|---|
Produktname |
1H-Pyrrole-3-carboxylic acid, 4-(2-fluorobenzoyl)-1,2,5-trimethyl-, ethyl ester |
Molekularformel |
C17H18FNO3 |
Molekulargewicht |
303.33 g/mol |
IUPAC-Name |
ethyl 4-(2-fluorobenzoyl)-1,2,5-trimethylpyrrole-3-carboxylate |
InChI |
InChI=1S/C17H18FNO3/c1-5-22-17(21)15-11(3)19(4)10(2)14(15)16(20)12-8-6-7-9-13(12)18/h6-9H,5H2,1-4H3 |
InChI-Schlüssel |
VOKLPKPFQPINDU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C(=C1C(=O)C2=CC=CC=C2F)C)C)C |
Kanonische SMILES |
CCOC(=O)C1=C(N(C(=C1C(=O)C2=CC=CC=C2F)C)C)C |
Andere CAS-Nummern |
162152-09-2 |
Synonyme |
ethyl 4-(2-fluorobenzoyl)-1,2,5-trimethyl-pyrrole-3-carboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



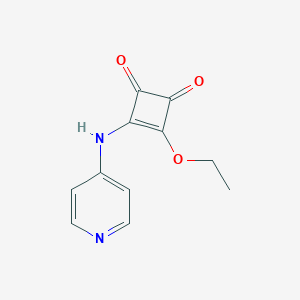
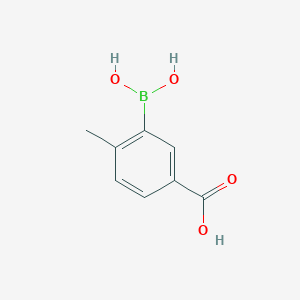
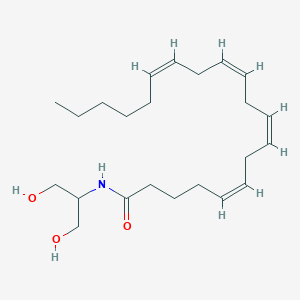
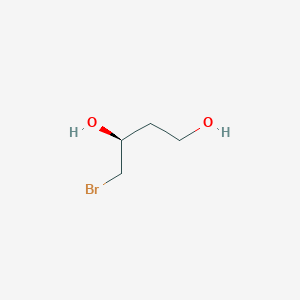
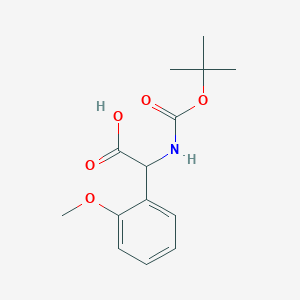
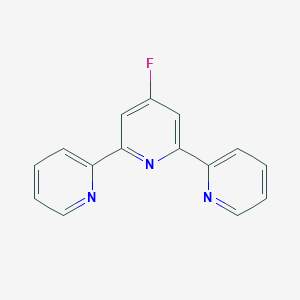
![1H,3H-[1,3,4]Thiadiazolo[3,4-a]pyridazine,tetrahydro-(9CI)](/img/structure/B65406.png)
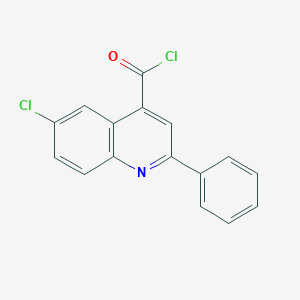

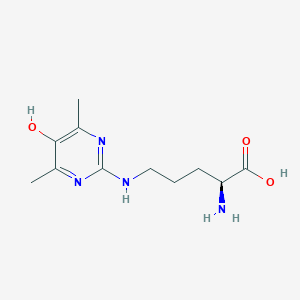
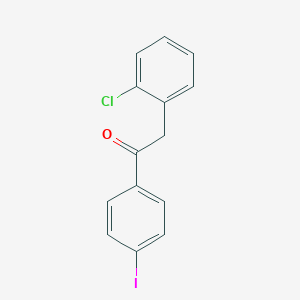
![Bicyclo[3.2.1]oct-6-ene, 2-methoxy-3-methylene-, endo-(9CI)](/img/structure/B65420.png)
![1-Azabicyclo[3.2.1]octane,4-methylene-8-(1-methylethyl)-,anti-(9CI)](/img/structure/B65421.png)
